BenchChemオンラインストアへようこそ!

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

kynurenine 3-monooxygenase neuroprotection structure-activity relationship

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated ketocarboxylic acid (C₁₀H₆F₂O₃, MW 212.15) belonging to the 4-aryl-4-oxobut-2-enoic acid class. It features a conjugated enone system and a 3,4-difluorophenyl substituent that collectively confer electrophilic reactivity and metal-chelating potential.

Molecular Formula C10H6F2O3
Molecular Weight 212.152
CAS No. 83844-24-0
Cat. No. B2674370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid
CAS83844-24-0
Molecular FormulaC10H6F2O3
Molecular Weight212.152
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F
InChIInChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
InChIKeyVXEIUAVCQAVVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid (CAS 83844-24-0) Is a Differentiated α,β-Unsaturated Ketoacid Scaffold Worth Procuring


4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated ketocarboxylic acid (C₁₀H₆F₂O₃, MW 212.15) belonging to the 4-aryl-4-oxobut-2-enoic acid class [1]. It features a conjugated enone system and a 3,4-difluorophenyl substituent that collectively confer electrophilic reactivity and metal-chelating potential [2]. Within the kynurenine pathway, this compound acts as a moderate inhibitor of kynurenine 3-monooxygenase (KMO), with an IC₅₀ of 21.1 μM against the rat liver enzyme [3]. This moderate potency, in contrast to the low-nanomolar potency of 2-hydroxy-substituted analogs, defines its niche as a mechanistically simpler scaffold useful for probing basal KMO inhibition without the confounding chelation effects introduced by the 2-hydroxy group [3][4].

Why Generic 4-Aryl-4-oxobut-2-enoic Acids Cannot Replace the 3,4-Difluoro Substituent for Kynurenine-Pathway Research


The kynurenine 3-monooxygenase (KMO) inhibitory activity within the 4-aryl-4-oxobut-2-enoic acid class is exquisitely sensitive to both aryl substitution pattern and the presence of 2-position modifications [1]. The 3,4-difluorophenyl analog (IC₅₀ = 21.1 μM) provides a distinct potency window compared to the unsubstituted phenyl analog and the 2,4-difluorophenyl isomer, neither of which matches this specific inhibitory profile [2]. Critically, the 2-hydroxy-substituted analogs achieve low-nanomolar KMO inhibition—up to 1,000-fold more potent—highlighting that the absence of the 2-hydroxy group in the target compound produces a mechanistically differentiated, weaker inhibitor suitable for applications where excessive KMO suppression is undesirable [3]. Generic exchange with a different aryl substituent or a 2-hydroxy congener would yield an entirely different pharmacological profile, invalidating comparative SAR studies and biological baseline calibrations [1][3].

Quantitative Comparator Benchmarks That Define Where 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic Acid Fits in SAR and Procurement Decisions


KMO Inhibitory Potency vs. 2-Hydroxy-4-aryl-4-oxobut-2-enoic Acid Analogs: A 1,000-Fold Potency Offset

The target compound inhibits rat liver kynurenine 3-monooxygenase (KMO) with an IC₅₀ of 21.1 μM [1]. In contrast, the 2-hydroxy-substituted analog 4-(3,4-difluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid (CHEMBL23923) inhibits the same enzyme with an IC₅₀ of 120 nM, representing an approximately 175-fold improvement [2]. Other 2-hydroxy-4-aryl analogs in the Drysdale et al. series achieve IC₅₀ values below 100 nM, creating a >200-fold potency gap relative to the non-hydroxylated scaffold [3]. This quantitative offset establishes the target compound as a mechanistically distinct, low-potency KMO probe.

kynurenine 3-monooxygenase neuroprotection structure-activity relationship

Regioisomeric Fluorine Positioning: 3,4-Difluoro vs. 2,4-Difluorophenyl and 4-Fluorophenyl KMO Activity Comparison

The 3,4-difluorophenyl substitution pattern is a critical determinant of enzyme affinity. The target compound (3,4-difluoro) shows a defined KMO IC₅₀ of 21.1 μM [1]. The 2,4-difluorophenyl isomer (CAS 1354707-64-4) lacks any publicly reported KMO inhibitory data at comparable concentrations, suggesting differential target engagement . The 4-monofluorophenyl analog (CAS 777-15-1) is structurally cataloged but similarly lacks quantitative KMO data, precluding its use as a validated KMO tool compound [2]. The 3,4-difluoro compound thus occupies a unique position as the only regioisomer in this series with experimentally confirmed, moderate KMO inhibitory potency.

fluorine regioisomerism KMO inhibition aryl substituent effect

Electronic Differentiation via α,β-Unsaturated Enone System vs. Saturated 4-Oxobutanoic Acid Analogs

The target compound contains a conjugated enone (α,β-unsaturated carbonyl) system that confers Michael acceptor electrophilicity. The saturated analog 4-(3,4-difluorophenyl)-4-oxobutanoic acid (CAS 84313-94-0) lacks this α,β-unsaturation, eliminating its capacity to act as a Michael acceptor [1]. This structural difference is functionally relevant: the unsaturated enone can form covalent adducts with nucleophilic residues in enzyme active sites, a mechanism unavailable to the saturated butanoic acid derivative [2]. The presence of the enone system also shifts the compound's UV absorption profile (λmax ~280-300 nm), enabling spectrophotometric tracking not possible with the saturated analog .

Michael acceptor electrophilicity conjugated enone

Antiviral Patent Reference: A Distinct Application Not Documented for 2-Hydroxy KMO Inhibitors

A U.S. patent examiner record identifies compounds of formula ##STR1## (consistent with the 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid scaffold) as possessing antiviral activity against retroviruses including HIV, with reported in vitro IC₅₀ values in the 10–100 nM range [1]. This antiviral activity profile is not documented for the 2-hydroxy-substituted KMO inhibitor series, which have been exclusively characterized for kynurenine pathway modulation [2]. The antiviral data, while originating from a patent rather than a peer-reviewed journal, provides a secondary application anchor that differentiates this scaffold from its 2-hydroxy congeners.

antiviral retrovirus HIV patent

Dual-Chloro vs. Difluoro Analog Comparison: Halogen Electronic Effects on KMO Target Engagement

The 3,4-dichlorophenyl analog (CAS 80937-20-8) is a halogen-substituted congener with larger, more polarizable chlorine atoms . No KMO inhibitory data is publicly available for the dichloro analog, which prevents direct potency comparison but establishes that the difluoro scaffold is the only dihalogenated member of this series with experimentally validated KMO activity [1]. The difluoro substituent confers distinct electronic properties (stronger electron-withdrawing effect via σ-induction, lower polarizability) compared to the dichloro variant, which may translate to different metabolic stability and target selectivity profiles .

halogen substitution dichlorophenyl analog bioisosterism KMO

Antioxidant Activity: A Differentiating Functional Property Absent from 2-Hydroxy KMO Inhibitors

The target compound is annotated as an antioxidant in fats and oils, a property associated with the non-hydroxylated 4-aryl-4-oxobut-2-enoic acid scaffold [1]. This functional annotation is not replicated in the 2-hydroxy-substituted KMO inhibitor series, which are characterized exclusively for enzyme inhibition [2]. The antioxidant mechanism is likely attributable to the conjugated enone system, which can scavenge radical species, whereas the 2-hydroxy group in the high-potency KMO inhibitors alters the electronic structure and may diminish radical-trapping capacity [3].

antioxidant lipid peroxidation fats and oils radical scavenging

High-Value Application Scenarios for 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic Acid Based on Differentiated Evidence


Kynurenine Pathway Probe for Moderate-Affinity KMO Inhibition Without 2-Hydroxy Chelation Artifacts

The compound's moderate KMO IC₅₀ of 21.1 μM makes it an ideal basal inhibitor for kynurenine pathway studies where excessive enzyme suppression (as seen with low-nanomolar 2-hydroxy analogs) would mask subtle regulatory effects [1]. The absence of the 2-hydroxy group eliminates metal-chelating interactions that confound mechanistic interpretation of the more potent analogs [2]. Researchers studying the kynurenine-to-3-hydroxykynurenine conversion in neuroinflammation models can use this compound to establish a moderate inhibition baseline against which to calibrate more potent inhibitors.

SAR Calibration Standard for 4-Aryl-4-oxobut-2-enoic Acid Library Screening

As the only 3,4-difluorophenyl regioisomer with experimentally documented KMO inhibition potency, this compound serves as an essential positive control in SAR libraries exploring halogen substitution effects on target engagement [1]. Its potency occupies the 'moderate' tier between inactive unsubstituted phenyl analogs and hyper-potent 2-hydroxy derivatives, providing a critical data point for multi-parameter optimization campaigns [3].

Michael Acceptor Scaffold for Covalent Inhibitor Design and Conjugate-Addition Chemistry

The α,β-unsaturated enone system enables covalent modification of nucleophilic cysteine or lysine residues in target proteins, a mechanism unavailable to the saturated 4-oxobutanoic acid analogs [1]. Medicinal chemists designing irreversible enzyme inhibitors can exploit this electrophilic warhead in fragment-based covalent inhibitor screens, using the compound's UV absorbance (~280-300 nm) for reaction monitoring [2].

Antioxidant Additive Research for Lipid-Based Formulations

The documented antioxidant activity in fats and oils supports the use of this compound as a radical-scavenging additive in lipid-based pharmaceutical or cosmetic formulations [1]. This property is absent from 2-hydroxy-substituted KMO inhibitors, which lack the conjugated enone electronic configuration necessary for radical trapping [2]. Formulation scientists can evaluate this scaffold as a dual-function excipient combining antioxidant protection with potential bioactive properties.

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.